

# The Role of S55746 in the Mitochondrial Apoptosis Pathway: A Technical Guide

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## Compound of Interest

Compound Name: s55746

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## Introduction

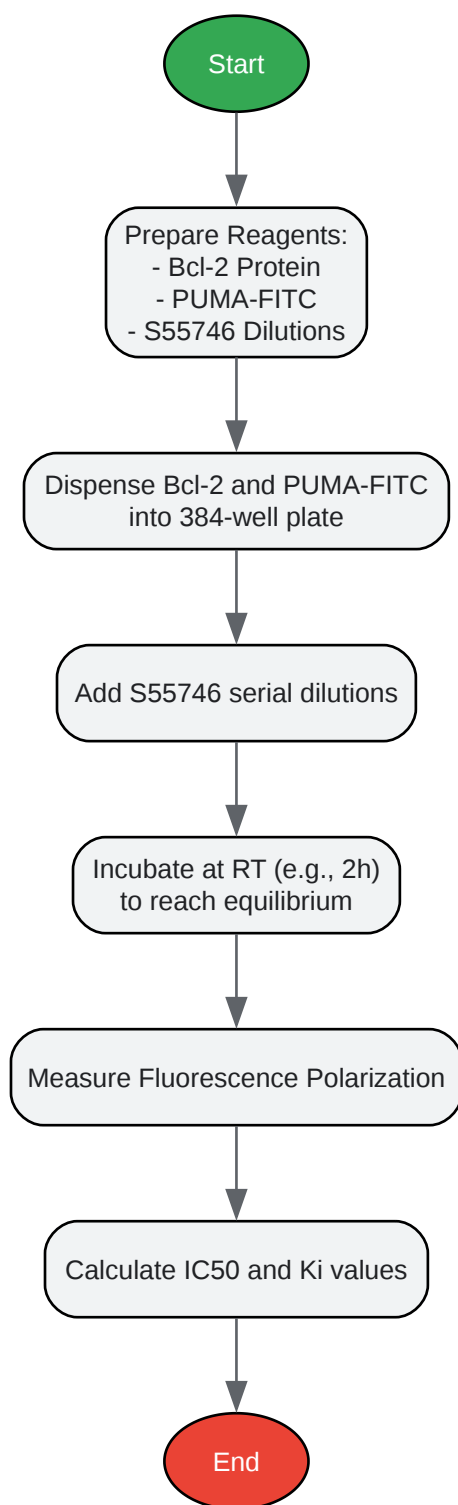
**S55746**, also known as BCL201, is a potent and selective, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] As a BH3 mimetic, **S55746** selectively binds to the hydrophobic groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins.[1][3] This action liberates pro-apoptotic proteins, such as BAX and BAK, leading to their activation and the subsequent initiation of the mitochondrial pathway of apoptosis. Overexpression of Bcl-2 is a known mechanism of cancer cell survival and resistance to chemotherapy, making it a prime therapeutic target in various hematological malignancies.[4] **S55746** has demonstrated significant pro-apoptotic activity in preclinical models of non-Hodgkin lymphoma and leukemia.[5][6][7]

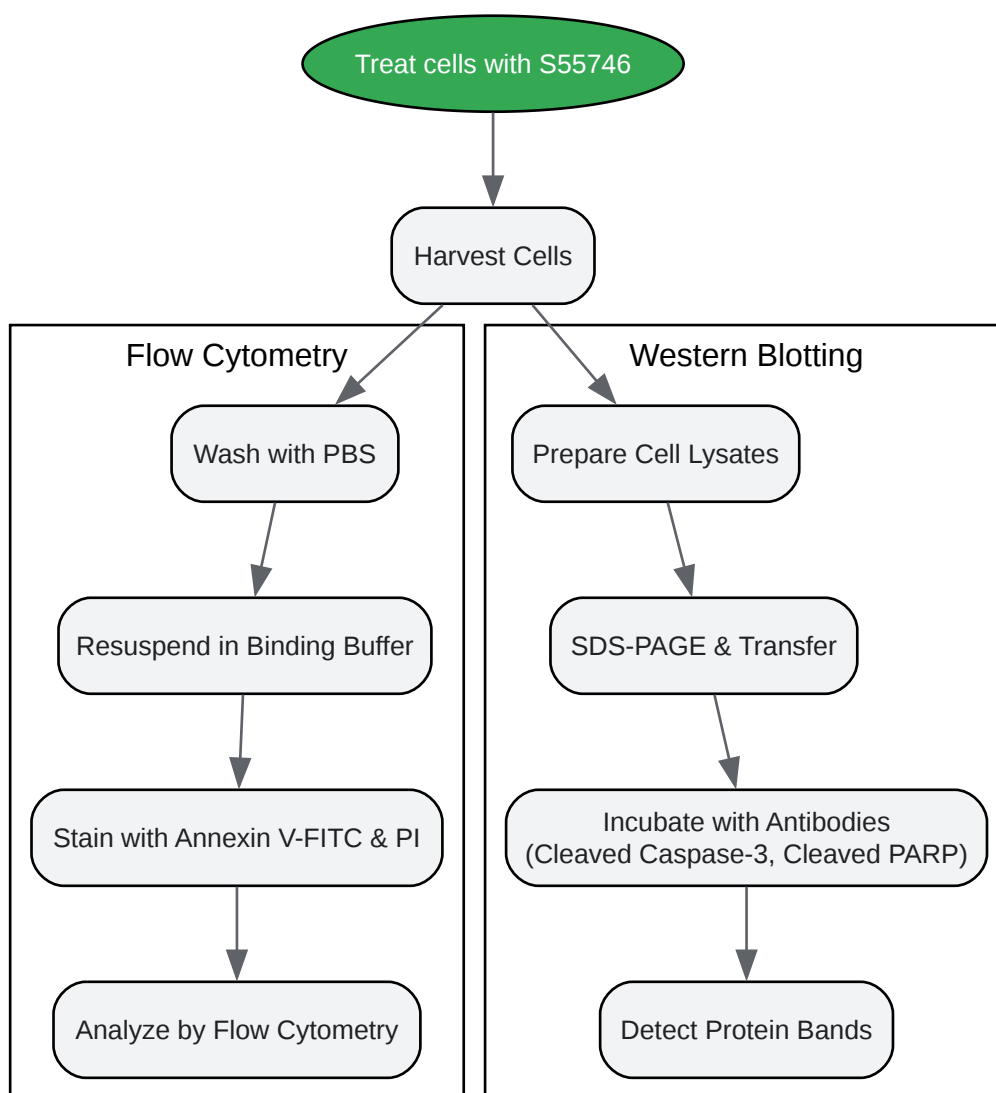
## Mechanism of Action: S55746 and the Intrinsic Apoptotic Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a critical process for cellular homeostasis and is tightly regulated by the Bcl-2 family of proteins. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, BID, PUMA). In healthy cells, pro-survival Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK, preventing their activation.

**S55746** functions as a BH3 mimetic, specifically targeting the BH3-binding groove of Bcl-2.[1] By binding with high affinity to Bcl-2, **S55746** displaces pro-apoptotic BH3-only proteins.[4] These liberated BH3-only proteins can then directly activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[8] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5] The pro-apoptotic activity of **S55746** is dependent on the presence of BAX and BAK.[5]





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